molecular formula C19H20ClN5 B2732702 6-chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 320367-63-3

6-chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B2732702
CAS RN: 320367-63-3
M. Wt: 353.85
InChI Key: CVEIPCJKNKJLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine (6-chloro-TDT) is an organic compound that is used as a building block for many pharmaceuticals, agrochemicals, and other types of chemicals. It is a derivative of triazine and is a versatile intermediate in the synthesis of a variety of compounds. 6-chloro-TDT is a colorless solid with a melting point of 134-136°C and a boiling point of 247-250°C. It is soluble in polar solvents such as methanol, ethanol, and acetone, and is insoluble in water.

Scientific Research Applications

Microwave-assisted Synthesis and Supramolecular Applications

One study describes the microwave-assisted synthesis of bistriazines, including compounds structurally related to 6-chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, showcasing their potential in supramolecular chemistry. These compounds exhibit promising applications due to their ability to form hydrogen bonds and/or complexation with metals, which could be used for the efficient preparation of extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Polyamides Incorporating s-Triazine Rings

Another research focus is on polyamides containing s-triazine rings, highlighting their synthesis and characterization. These materials are noted for their solubility in polar solvents and the ability to form transparent, tough, and flexible films, which could have applications in various industries due to their thermal stability and inherent viscosities (Sagar et al., 2001).

Hydrogen-Bonded Complexes

Research on the association behavior of diaminotriazines with uracil derivatives in solution and solid state has been conducted to understand the effects of acylation on complex stabilities. This study provides insights into the molecular interactions and conformational preferences of compounds related to 6-chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, relevant for designing molecular recognition systems and understanding biological interactions (Beijer et al., 1996).

Antimalarial Activity

Although the focus is not on pharmaceutical applications, it's noteworthy to mention a study evaluating the antimalarial activity of derivatives structurally similar to the chemical . Such studies highlight the potential biological activities and applications of triazine derivatives in medicinal chemistry (Werbel et al., 1987).

Aromatic Polyamides and Supramolecular Chemistry

Further research into aromatic polyamides containing s-triazine rings elaborates on their synthesis, characterizing their solubility, thermal stability, and potential for creating advanced materials with unique properties (Sagar et al., 1997).

properties

IUPAC Name

6-chloro-2-N,4-N-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c1-11-5-7-15(9-13(11)3)21-18-23-17(20)24-19(25-18)22-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEIPCJKNKJLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

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